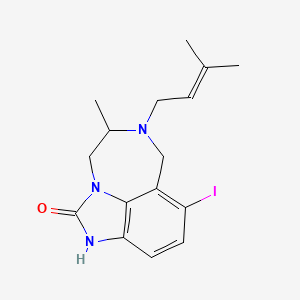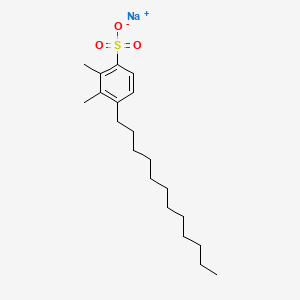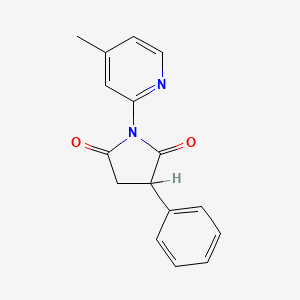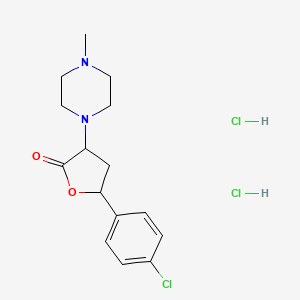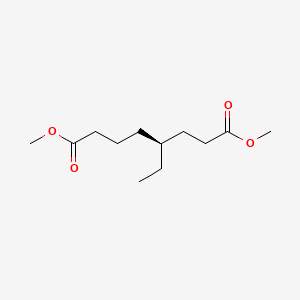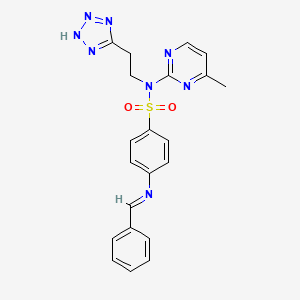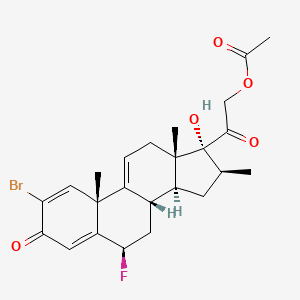
2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is a derivative of pregnane, a steroid nucleus, and is modified with various functional groups, including bromine, fluorine, hydroxyl, and acetate groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps may include:
Halogenation: Introduction of bromine and fluorine atoms at specific positions on the steroid nucleus.
Hydroxylation: Addition of hydroxyl groups at the 17 and 21 positions.
Acetylation: Formation of the acetate ester at the 21 position.
Methylation: Introduction of a methyl group at the 16beta position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 17-keto derivatives, while reduction may produce 17-hydroxy derivatives.
科学的研究の応用
2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved can include:
Glucocorticoid Receptor Pathway: Regulation of inflammation and immune response.
Mineralocorticoid Receptor Pathway: Control of electrolyte balance and blood pressure.
類似化合物との比較
Similar Compounds
Dexamethasone: A synthetic glucocorticoid with anti-inflammatory properties.
Fluocinolone Acetonide: A corticosteroid used in dermatology.
Betamethasone: Another synthetic glucocorticoid with similar applications.
Uniqueness
2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other steroids.
特性
CAS番号 |
60864-76-8 |
|---|---|
分子式 |
C24H28BrFO5 |
分子量 |
495.4 g/mol |
IUPAC名 |
[2-[(6R,8S,10R,13S,14S,16S,17R)-2-bromo-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H28BrFO5/c1-12-7-16-14-8-19(26)17-9-20(28)18(25)10-22(17,3)15(14)5-6-23(16,4)24(12,30)21(29)11-31-13(2)27/h5,9-10,12,14,16,19,30H,6-8,11H2,1-4H3/t12-,14+,16-,19+,22+,23-,24-/m0/s1 |
InChIキー |
PSNYSZVUCFWIID-MGQHRJHGSA-N |
異性体SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C(=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C)Br)F |
正規SMILES |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






